molecular formula C19H18ClN3O B2459458 (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone CAS No. 256458-59-0

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone

Cat. No.: B2459458
CAS No.: 256458-59-0
M. Wt: 339.82
InChI Key: YFRXAUMSFWLIKW-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: the piperazine ring and the indole nucleus . The piperazine scaffold is a biologically active structure extensively utilized in the development of therapeutic agents due to its broad and potent activity; derivatives are known to exhibit a wide spectrum of pharmacological actions, including antimicrobial, antidepressant, antipsychotic, anti-inflammatory, and anticancer activities . Concurrently, the indole moiety is a fundamental component of numerous bioactive natural products and synthetic drug molecules, demonstrating diverse biological applications such as antiviral, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The strategic fusion of these two moieties into a single molecule aims to create a novel chemical entity with a multifaceted biological profile. Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex derivatives, or as a probe for investigating structure-activity relationships (SAR) in the development of new therapeutic agents for various diseases. Its potential mechanisms of action and specific biological targets are areas of active investigation, building upon the well-documented histories of its constituent parts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-15-6-4-14(5-7-15)19(24)23-12-10-22(11-13-23)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRXAUMSFWLIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328465
Record name (4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256458-59-0
Record name (4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-(1H-indol-4-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has shown that (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone exhibits significant cytotoxicity against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
  • Mechanism of Action : The compound may act by binding to specific receptors or enzymes, modulating their activity, which triggers biochemical pathways leading to cell death.

Biological Studies

  • Cell Cycle Arrest : In vitro studies have demonstrated that this compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it has shown enhanced efficacy, particularly against drug-resistant cancer cell lines .

Structure-Activity Relationship (SAR) Studies

  • The unique positioning of the indole moiety significantly influences the compound's reactivity and interaction with biological targets. SAR studies have revealed that modifications to the indole or piperazine components can enhance or diminish anticancer activity .

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of this compound against MDA-MB-231 breast cancer cells, researchers found that the compound exhibited an IC50 value of 102 nM, indicating potent cytotoxicity. The study highlighted its ability to disrupt microtubule structures and inhibit cell migration, making it a promising candidate for further development as an anticancer agent .

Case Study 2: Combination Therapy

A combination therapy approach involving this compound with standard chemotherapeutic agents demonstrated a synergistic effect in reducing tumor growth in xenograft models. This suggests that the compound could be used effectively alongside existing treatments to combat drug resistance in tumors .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • Cyclopropyl vs.
  • Halogen Positioning : Substitution at the 3-position of the phenyl ring (e.g., ) may reduce steric hindrance compared to the 4-Cl-phenyl group in the target compound.
  • Heterocycle Replacement: Replacing indole with pyridine () or quinoline () alters electronic properties. Pyridine’s basic nitrogen may enhance solubility, while quinoline’s extended π-system could improve receptor binding.

Physicochemical Properties

  • Hydrogen Bonding : Hydroxyphenyl-piperazine derivatives () exhibit improved solubility due to the hydroxyl group, contrasting with the target compound’s reliance on the indole N–H for H-bonding.
  • Thermal Stability : Higher melting points (e.g., 190–191°C for 4-Br-phenyl analog in ) correlate with crystalline packing efficiency, influenced by halogen size and symmetry.

Pharmacological Implications

  • Receptor Targeting: The indole-piperazine scaffold is prevalent in serotonin receptor modulators. Pyridine and quinoline analogs () may shift selectivity toward other targets, such as cannabinoid or kinase receptors.
  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl, Br) may reduce oxidative metabolism, extending half-life compared to hydroxylated analogs ().
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., cyclopropyl in ) may offer streamlined synthesis compared to spirocyclic derivatives ().

Biological Activity

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone is a synthetic compound known for its complex structure and potential biological activities. This compound features an indole moiety, which is significant in medicinal chemistry due to its versatility in interacting with various biological targets. This article reviews the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H17ClN3OC_{19}H_{17}ClN_3O and includes a piperazine ring linked to a chlorophenyl group and an indole structure. The presence of the chlorine atom on the phenyl ring enhances its biological activity by influencing lipophilicity and receptor interactions.

The mechanism of action for this compound involves:

  • Receptor Binding : The indole moiety can bind to various receptors, modulating their activity, particularly in neuropharmacological contexts.
  • Signal Transduction Pathways : The compound may influence signal transduction pathways that are critical for cellular responses, including apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .
  • Mechanism of Action : These compounds often induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Broad-Spectrum Activity : Similar indole derivatives have demonstrated efficacy against Gram-positive bacteria and fungi, suggesting that this compound could be effective against resistant strains .

Case Studies

  • Study on Indole Derivatives : A study highlighted that indole derivatives with piperazine linkages exhibited potent anticancer activities, with specific compounds achieving over 75% tumor growth inhibition in xenograft models without notable toxicity .
  • Mechanistic Insights : Another investigation revealed that certain analogs disrupted microtubule structures and inhibited cell migration, further supporting their role as anticancer agents .

Comparative Analysis

The biological activity of this compound can be compared with other indole-based compounds. The following table summarizes some key differences:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundIndole + PiperazineHigh (IC50 < 1 µM)Potential
(2,6-dichlorophenyl)[4-(1H-indol-3-yl)piperazino]methanoneIndole + PiperazineModerateSignificant
Indole-based Anticancer AgentsVariousHighVariable

Q & A

Q. Q1. What are the common synthetic routes for preparing (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Coupling Reactions : A piperazine moiety is introduced through nucleophilic substitution or amide bond formation. For example, 4-(1H-indol-4-yl)piperazine is reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the methanone backbone .

Purification : Crude products are purified via column chromatography (silica gel) or recrystallization using solvents like ethanol/water mixtures .

Validation : Intermediates are characterized using 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. For example, carbonyl peaks in 13C^{13}C-NMR (~166 ppm) and aromatic protons in 1H^1H-NMR (6.5–8.0 ppm) are key markers .

Q. Q2. How is the purity of this compound assessed, and what thresholds are considered acceptable?

Methodological Answer: Purity is evaluated using:

  • HPLC : A C18 column with a mobile phase (e.g., acetonitrile/water) and UV detection at 254 nm. Purity ≥95% is standard for pharmacological studies .
  • Melting Point Analysis : Sharp melting ranges (e.g., 153–154°C) indicate high crystallinity and purity .
  • Elemental Analysis : Calculated vs. observed C/H/N/O percentages must align within ±0.4% .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in receptor binding data for this compound across different assays?

Methodological Answer: Discrepancies in binding affinities (e.g., DA vs. 5-HT receptors) may arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or ion concentrations (e.g., Mg2+^{2+}) can alter receptor conformations. Standardize protocols using reference ligands (e.g., haloperidol for DA receptors) .
  • Receptor Subtypes : Screen against cloned receptor subtypes (e.g., D2_2 vs. D4_4) to isolate specific interactions. Radioligand displacement assays with 3H^3H-spiperone are recommended .
  • Data Normalization : Express results as Ki values (nM) using Cheng-Prusoff equations to account for ligand concentration differences .

Q. Q4. What strategies are effective in optimizing the synthesis yield of this compound while minimizing byproducts?

Methodological Answer: Yield optimization involves:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to enhance indole-piperazine linkage efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may increase side reactions. Alternatively, use dichloromethane with molecular sieves to control moisture .
  • Byproduct Mitigation : Monitor reactions via TLC and quench intermediates (e.g., unreacted benzoyl chloride) with aqueous NaHCO3_3 .

Q. Q5. How can computational methods guide the design of analogues with improved pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features (e.g., logP, topological polar surface area) with bioavailability. For example, adding electron-withdrawing groups (e.g., -CF3_3) may enhance metabolic stability .
  • Docking Studies : Simulate binding poses in target receptors (e.g., 5-HT2A_{2A}) to prioritize analogues with stronger hydrogen bonds or π-π interactions .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 inhibition risks .

Q. Q6. What crystallographic techniques are used to determine the 3D structure of this compound, and how do solvents influence crystal packing?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Crystals are grown via slow evaporation (e.g., ethanol/water). Space group symmetry (e.g., monoclinic P21_1/c) and unit cell parameters (a, b, c, β) are determined .
  • Solvent Effects : Hydrophobic solvents (toluene) favor π-stacking of aromatic rings, while polar solvents (DMSO) disrupt intermolecular H-bonds, altering crystal morphology .

Q. Q7. How do researchers validate the biological activity of this compound in cellular models, and what controls are essential?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays in neuronal (SH-SY5Y) or cancer (HeLa) cell lines. Include vehicle controls (DMSO) and reference drugs (e.g., clozapine for antipsychotic activity) .
  • Target Engagement : Confirm receptor modulation via cAMP ELISA (for GPCRs) or Western blot (for kinase targets) .
  • Off-Target Screening : Profile against unrelated receptors (e.g., opioid, adrenergic) to assess selectivity .

Data Analysis & Contradiction Management

Q. Q8. How should researchers address discrepancies between in vitro binding data and in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetic Factors : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure. Poor bioavailability may explain weak in vivo effects .
  • Metabolite Interference : Identify metabolites using HPLC-MS. For example, N-dealkylation products may retain activity and confound results .
  • Species Differences : Compare receptor homology (e.g., human vs. rodent 5-HT2A_{2A}) and repeat assays in humanized models .

Q. Q9. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Power Analysis : Ensure sample sizes (n ≥ 6) achieve 80% power to detect ≥30% effect sizes .

Q. Q10. How can structural modifications reduce off-target interactions while maintaining potency?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 4-chlorophenyl group with 4-fluorophenyl to retain steric bulk while reducing hepatic toxicity .
  • Scaffold Hopping : Replace indole with azaindole to modulate π-stacking interactions without altering core pharmacophores .
  • Proteomic Profiling : Use affinity chromatography-MS to identify off-targets and guide rational design .

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